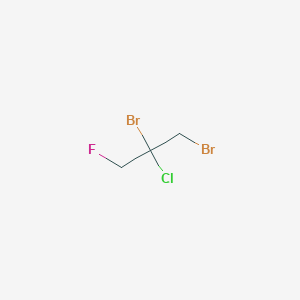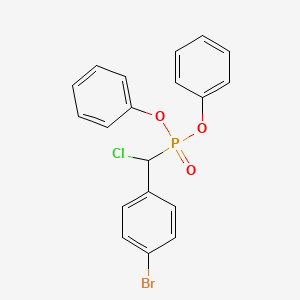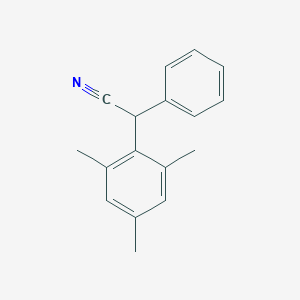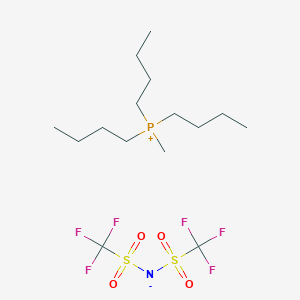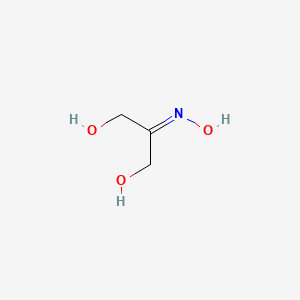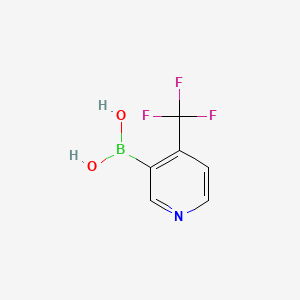
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative featuring a trifluoromethyl group attached to the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure imparts significant chemical stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, 4-(trifluoromethyl)pyridine, undergoes a reaction with a boronic acid derivative, such as boronic acid esters or boronic acids, under specific conditions.
Purification: : The resulting boronic acid derivative is purified through recrystallization or chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is primarily used in cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Miyaura Borylation: : This reaction involves the borylation of aryl halides or triflates using the boronic acid derivative.
Common Reagents and Conditions
Palladium Catalysts: : Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.
Bases: : Bases such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) are used to facilitate the reaction.
Solvents: : Organic solvents like toluene, tetrahydrofuran (THF), or water are employed.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: has a wide range of applications in scientific research:
Chemistry: : It is extensively used in cross-coupling reactions to synthesize complex organic molecules.
Biology: : The compound serves as a precursor in the synthesis of biologically active molecules, including inhibitors of enzymes such as glycogen synthase kinase 3 (GSK-3).
Medicine: : It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases.
Industry: : The compound is employed in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (4-(Trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl or vinyl halide. This process is facilitated by the presence of a base and an appropriate solvent.
Comparison with Similar Compounds
(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is compared with other similar boronic acid derivatives, such as:
2-Fluoro-3-pyridineboronic acid: : This compound is also used in cross-coupling reactions but has a different substitution pattern on the pyridine ring.
3-(Trifluoromethyl)pyridineboronic acid: : Similar to the compound , but with a different position of the trifluoromethyl group.
The uniqueness of This compound lies in its trifluoromethyl group, which enhances its reactivity and stability compared to other boronic acid derivatives.
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLKFXETWUREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660277 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-41-7 | |
| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


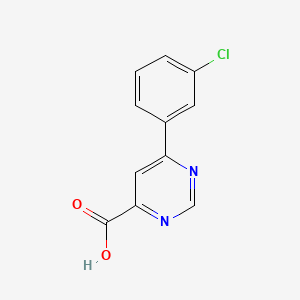
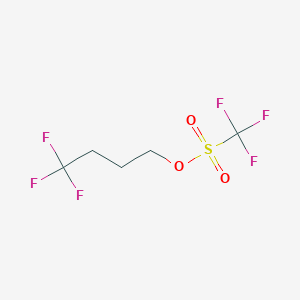
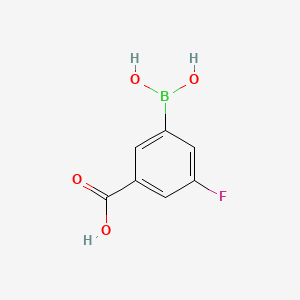
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)

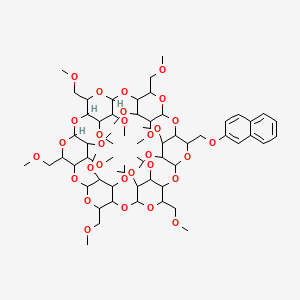
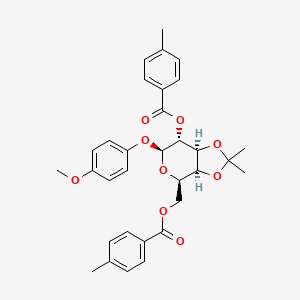
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
